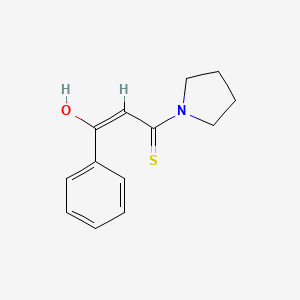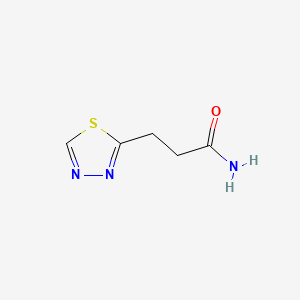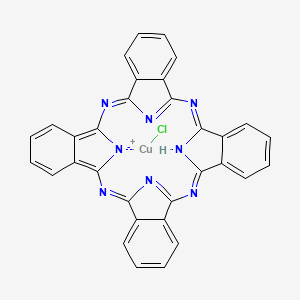
Phthalocyanine Blue Bsx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalocyanine Blue Bsx is a synthetic blue pigment belonging to the phthalocyanine family. It is widely used in various industries due to its brilliant blue color, excellent stability, and versatile applications. This compound is a complex of copper (II) with the conjugate base of phthalocyanine, and it is known for its high tinting strength and resistance to solvents, heat, and light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalocyanine Blue Bsx typically involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction can be carried out using different methods, including:
-
Phthalonitrile Route: : This method involves heating phthalonitrile with a copper salt, such as copper chloride or copper acetate, in the presence of a solvent like nitrobenzene or quinoline. The reaction is usually conducted at high temperatures (around 200-250°C) to facilitate the formation of the phthalocyanine ring .
-
Phthalic Anhydride Route: : In this method, phthalic anhydride is reacted with urea and a copper salt in the presence of a catalyst, such as ammonium molybdate. The reaction is carried out at elevated temperatures (around 180-220°C) to produce the phthalocyanine pigment .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the phthalonitrile or phthalic anhydride routes. The crude pigment obtained from these reactions undergoes several purification steps, including washing, filtration, and drying, to remove impurities and achieve the desired pigmentary properties. The final product is then subjected to after-treatments to enhance its stability and prevent crystal phase changes .
Análisis De Reacciones Químicas
Phthalocyanine Blue Bsx undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with altered optical properties .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine, resulting in reduced forms with different electronic structures .
-
Substitution: : The phthalocyanine ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted phthalocyanine derivatives with modified properties .
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original phthalocyanine structure with altered optical, electronic, or chemical properties .
Aplicaciones Científicas De Investigación
Phthalocyanine Blue Bsx has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique electronic properties make it a valuable component in the development of new catalytic systems .
-
Biology: : this compound is employed in biological research as a fluorescent probe for imaging and diagnostic purposes. Its strong absorbance in the near-infrared region makes it suitable for in vivo imaging applications .
-
Medicine: : The compound is used in photodynamic therapy for the treatment of certain cancers. Its ability to generate reactive oxygen species upon light activation makes it an effective photosensitizer for targeted cancer therapy .
-
Industry: : this compound is extensively used in the production of inks, paints, and plastics due to its excellent color properties and stability. It is also used in the manufacturing of optical discs and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of Phthalocyanine Blue Bsx involves its ability to absorb light and transfer energy to surrounding molecules. In photodynamic therapy, the compound absorbs light in the near-infrared region and generates reactive oxygen species, which induce cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Phthalocyanine Blue Bsx is unique among phthalocyanine compounds due to its specific electronic and optical properties. Similar compounds include:
-
Phthalocyanine Green G: : This compound is a green pigment with similar stability and applications but differs in its absorption properties and color .
-
Metal-Free Phthalocyanine: : This variant lacks the central metal ion and exhibits different electronic properties compared to this compound .
-
Zinc Phthalocyanine: : This compound contains zinc as the central metal ion and is used in similar applications but has distinct optical and electronic characteristics .
This compound stands out due to its strong absorbance in the near-infrared region, making it particularly useful in biomedical applications and photodynamic therapy .
Propiedades
Número CAS |
12239-87-1 |
|---|---|
Fórmula molecular |
C32H17ClCuN8 |
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
chlorocopper(1+);2,11,20,29,37,38,39-heptaza-40-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H17N8.ClH.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H-,33,34,35,36,37,38,39,40);1H;/q-1;;+2/p-1 |
Clave InChI |
UJBLOYBUFAHAKQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.Cl[Cu+] |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.Cl[Cu+] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)
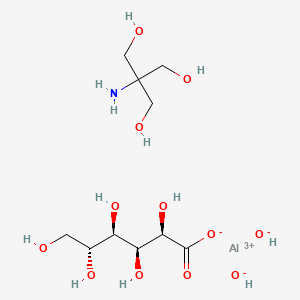
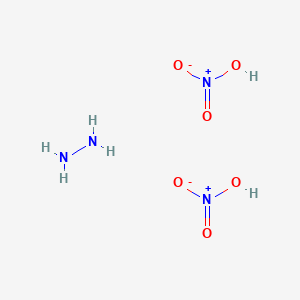
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
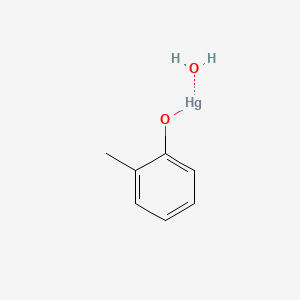
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)
